molecular formula C13H16O6 B14458590 2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate CAS No. 72117-70-5

2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate

Cat. No.: B14458590
CAS No.: 72117-70-5
M. Wt: 268.26 g/mol
InChI Key: BPAWBRRCNAGNFT-UHFFFAOYSA-N
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Description

2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate is an organic compound with the molecular formula C13H16O6. It is characterized by the presence of a 3,4,5-trimethoxyphenyl group attached to an oxoethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound may also interact with other proteins and receptors, modulating their activity and resulting in diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

72117-70-5

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] acetate

InChI

InChI=1S/C13H16O6/c1-8(14)19-7-10(15)9-5-11(16-2)13(18-4)12(6-9)17-3/h5-6H,7H2,1-4H3

InChI Key

BPAWBRRCNAGNFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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